molecular formula C23H24N4O2 B12170749 N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B12170749
M. Wt: 388.5 g/mol
InChI Key: MGHNDIIGEWNFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide is a compound that features two indole moieties connected via an amide linkage Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally involve dissolving the reactants in a suitable solvent like dichloromethane and stirring at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of oxindoles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moieties can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to its dual indole structure, which provides a distinct set of chemical and biological properties. This dual indole configuration can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H24N4O2/c28-22(11-5-7-17-15-26-20-10-4-2-8-18(17)20)24-12-13-25-23(29)21-14-16-6-1-3-9-19(16)27-21/h1-4,6,8-10,14-15,26-27H,5,7,11-13H2,(H,24,28)(H,25,29)

InChI Key

MGHNDIIGEWNFLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.